tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate

Medicinal Chemistry Conformational Analysis Drug Design

Conformational flexibility in diamine linkers often confounds structure-activity relationship (SAR) interpretation. This mono-Boc-protected 1-methylcyclopentyl-1,3-diamine provides a rigid, pre-organized scaffold, locking the spatial orientation of the amine functionalities. • ≥97% purity minimizes impurity carry-over, supporting GLP/GMP process development. • Orthogonal Boc protection enables sequential functionalization for chemical probe construction. • Sterically defined core reduces conformational entropy, aiding unambiguous SAR in CCR5 antagonist or HIV entry inhibitor programs.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B7965041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC1(CCC(C1)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-8(12)7-11/h8H,5-7,12H2,1-4H3,(H,13,14)
InChIKeyIENWELREOWCTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate Procurement Specifications


tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate (CAS 1784337-93-4) is a mono-Boc-protected 1,3-diamine derivative featuring a 1-methylcyclopentane core . This compound belongs to a class of conformationally restricted, Boc-protected diamines that serve as strategic intermediates in medicinal chemistry and chemical biology [1]. Its structure comprises a cyclopentane ring with a geminal methyl group at the 1-position and a Boc-protected amine, leaving a free primary amine at the 3-position for further derivatization . This configuration introduces specific steric and conformational constraints that distinguish it from linear or less substituted cyclic analogs, directly impacting its reactivity profile and the properties of downstream products [1].

Building block Medicinal chemistry diamine scaffold
Conformation Restricted 1-methylcyclopentane core
Handles Orthogonal Boc-protected and free amine
Source Commercial defined purity intermediate

Limitations of Linear Diamine Substitutes


Generic substitution of tert-butyl N-(3-amino-1-methylcyclopentyl)carbamate with a linear or less sterically defined diamine analog introduces significant risk in structure-activity relationship (SAR) studies and scale-up campaigns. The 1-methylcyclopentane scaffold imposes a well-defined spatial orientation of the two amine functionalities, a parameter known to critically influence target binding affinity and selectivity in diamines [1]. Replacing this with a flexible linker, such as an n-propyl chain, results in a dramatic increase in conformational entropy and a loss of the scaffold's pre-organization, which can lead to a decrease in potency or a complete loss of activity against conformationally sensitive targets [2]. Furthermore, the presence of the gem-dimethyl group of the Boc moiety and the methyl group on the cyclopentane ring provides steric bulk that can shield the adjacent carbamate from premature enzymatic or chemical cleavage, a property not shared by unsubstituted cyclopentyl or acyclic analogs . The following quantitative evidence demonstrates these critical points of differentiation.

Risk factor
Target compound
Linear diamine analog
Conformational pre‑organization
Low entropy loss upon binding (1 rotatable bond between amines)
High flexibility (4 rotatable bonds) may reduce target affinity
Boc stability under acid
Sterically shielded by gem‑dimethyl and 1‑methyl; slower deprotection
Faster, less controlled deprotection; can compromise orthogonal strategies

tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate: Procurement Evidence


Conformational Restriction: Cyclic vs. Linear Diamine

The target compound features a conformationally restricted 1-methylcyclopentane core, which pre-organizes the spatial relationship between the Boc-protected and free amine groups. This contrasts with a flexible, linear analog like tert-butyl N-(3-aminopropyl)carbamate. The restricted scaffold reduces the entropic penalty upon target binding, a principle well-established for cyclic 1,3-diamines [1]. Specifically, the 1,3-trans-substitution pattern on the cyclopentane ring, common in related bioactive molecules, enforces a specific distance and angle between the amine nitrogens that is distinct from the unconstrained, flexible chain [1].

Conform. restriction
Class-level inference
1 rotatable bond (constrained) vs. 4 (flexible)
Estimated entropy penalty difference ~0.5–1.0 kcal/mol per restricted bond
Supports rigid pharmacophore design
Data to verify in specific target system
Medicinal Chemistry Conformational Analysis Drug Design

Steric Hindrance Enhances Boc Stability

The presence of a methyl group at the 1-position of the cyclopentane ring, adjacent to the Boc-protected amine, introduces steric hindrance around the carbamate linkage . This steric bulk, while not directly quantified in a peer-reviewed study for this specific compound, is a well-documented principle in organic synthesis. The increased steric demand of the tertiary carbamate (N-substituted with a 1-methylcyclopentyl group) compared to a secondary carbamate (e.g., N-cyclopentylcarbamate) slows down the rate of acid-catalyzed Boc deprotection [1]. This can be a critical advantage in synthetic sequences requiring orthogonal deprotection or when performing transformations on the free amine under mildly acidic conditions.

Boc stability
Class-level inference
Slower acid‑catalyzed deprotection vs. unsubstituted cyclopentyl analog
Rate factor 2–10× in analogous systems
Enables orthogonal deprotection planning
Depends on acid strength and temperature
Protecting Group Chemistry Chemical Stability Reaction Selectivity

Defined Purity Baseline

A key differentiator for procurement is the defined purity of the commercial product. For tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate, a minimum purity of 97% is specified by reputable vendors . This contrasts with the potential for variable purity from in-house synthesis or from less rigorously controlled sources. The defined purity, typically verified by HPLC or NMR, provides a reliable starting point for chemical reactions, minimizing the impact of unknown impurities on reaction yields and product profiles .

Purity baseline
Supporting evidence
≥97% (HPLC/NMR)
Vendor Certificate of Analysis
Predictable starting material quality
Batch CoA review recommended
Chemical Purity Reproducibility Analytical Chemistry

CCR5 Antagonism Scaffold

Preliminary pharmacological screening data indicates that compounds based on the 1-methylcyclopentyl diamine scaffold, to which this compound is a precursor, can function as CCR5 antagonists [1]. This suggests potential utility in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. While not a direct comparison, this provides a compelling rationale for selecting this specific scaffold over other, less characterized diamine building blocks for projects targeting the CCR5 axis.

CCR5 association
Class-level inference
Related 1‑methylcyclopentyl diamines reported as CCR5 antagonists
Preliminary pharmacological screening
Focuses CCR5‑targeted library design
Requires independent validation
CCR5 Antagonist HIV Entry Inhibitor Inflammation

tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate Application Scenarios


CCR5 Antagonist Optimization

Based on the class-level activity of related 1-methylcyclopentyl diamines as CCR5 antagonists [1], this compound is an ideal starting material for synthesizing a focused library of potential HIV entry inhibitors or anti-inflammatory agents. The pre-organized scaffold allows medicinal chemists to explore substituent effects on the free amine without altering the core conformation, a key advantage for establishing clear structure-activity relationships. Procurement of this specific building block enables rapid access to this privileged chemical space [1].

Stable Activity-Based Probes

The steric hindrance conferred by the 1-methyl group and the Boc moiety can be leveraged to design chemical probes with improved stability [1]. The slower deprotection rate of the Boc group under mildly acidic conditions [2] allows for the sequential introduction of functional handles (e.g., fluorophores, biotin) onto the free amine, followed by controlled Boc removal to unveil a second reactive site. This orthogonal protection strategy is critical for constructing complex, multifunctional probes for cellular imaging or target identification studies.

High-Purity Intermediate for Scalable Synthesis

The commercially available 97% purity of this compound [1] makes it a reliable intermediate for process development and scale-up. In industrial settings, the use of a high-purity, well-characterized starting material minimizes the risk of impurity carry-over, which can be costly and time-consuming to address at later stages. The defined quality control provided by reputable vendors directly supports the reproducibility required for generating material under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) guidelines.

Sterically Demanding Chiral Ligands and Organocatalysts

The tertiary amine moiety, once deprotected, presents a unique steric environment suitable for the development of novel chiral ligands or organocatalysts [1]. The geminal methyl group on the cyclopentane ring creates a chiral center (if resolved) and introduces significant steric bulk, which can be exploited to induce high enantioselectivity in asymmetric transformations. Procuring this specific diamine provides a direct route to a class of sterically congested, cyclic 1,3-diamines that are not easily accessible through other synthetic pathways.

Application
Selection Property
Validation Focus
CCR5 antagonist research
Conformationally constrained diamine scaffold
CCR5 binding and functional antagonism assays
Activity‑based probe design
Sterically shielded Boc group
Orthogonal deprotection under controlled acidic conditions
Scalable synthesis & process development
Defined purity baseline (supplier CoA)
Batch‑to‑batch impurity profiling
Chiral ligand / organocatalyst synthesis
Sterically hindered chiral amine building block
Enantioselectivity in asymmetric transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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